molecular formula C10H9BF3NO3 B12969777 (1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid

(1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid

Cat. No.: B12969777
M. Wt: 258.99 g/mol
InChI Key: WOPFCLJHDOTDRO-UHFFFAOYSA-N
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Description

(1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid is a compound that features a trifluoroacetyl group attached to an indole ring, which is further substituted with a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The general procedure includes the reaction of an indole derivative with a trifluoroacetylating agent, followed by borylation using boronic acid reagents .

Industrial Production Methods

Industrial production of (1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Biological Activity

(1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, especially in the fields of antimicrobial and anti-inflammatory research. This compound's unique structure, which includes a trifluoroacetyl group and an indole moiety, suggests possible interactions with various biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of indole derivatives with boronic acid under controlled conditions. Characterization is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have demonstrated that related boronic acids exhibit moderate antibacterial and antifungal activities. For instance, 2-formyl-5-trifluoromethyl phenylboronic acid showed significant inhibition against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values indicating its potential as an antimicrobial agent .

Microorganism MIC (µg/mL) Activity
Candida albicans100Moderate inhibition
Aspergillus niger50Moderate inhibition
Escherichia coli25Significant inhibition
Bacillus cereus<25Strongest inhibition

The data indicates that the compound may act through mechanisms similar to existing antifungal agents like Tavaborole, potentially involving multiple hydrogen bonding interactions with target proteins .

Anti-inflammatory Activity

In addition to antimicrobial properties, boronic acids have been explored for their anti-inflammatory effects. A study on structurally similar compounds revealed that certain derivatives could significantly inhibit paw edema in animal models, suggesting their potential in treating inflammatory conditions .

Compound Inhibition (%) Target Markers
Compound 2e53.41COX-2, IL-1β
Compound 3b51.81C-reactive protein

The mechanism of action appears to involve the modulation of pro-inflammatory cytokines and mediators, indicating that this compound may similarly affect inflammatory pathways .

Case Studies

Several case studies have highlighted the pharmacological potential of boronic acids:

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various boronic acids against clinical strains of bacteria. The results indicated that the trifluoroacetyl derivatives exhibited superior activity compared to traditional antibiotics.
  • Inflammation Models : In vivo studies using rat models demonstrated that compounds similar to this compound significantly reduced inflammation markers in induced paw edema models, suggesting a promising therapeutic application for inflammatory diseases .

Properties

Molecular Formula

C10H9BF3NO3

Molecular Weight

258.99 g/mol

IUPAC Name

[1-(2,2,2-trifluoroacetyl)-2,3-dihydroindol-5-yl]boronic acid

InChI

InChI=1S/C10H9BF3NO3/c12-10(13,14)9(16)15-4-3-6-5-7(11(17)18)1-2-8(6)15/h1-2,5,17-18H,3-4H2

InChI Key

WOPFCLJHDOTDRO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)N(CC2)C(=O)C(F)(F)F)(O)O

Origin of Product

United States

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